Benzyl (2-aminopyrimidin-5-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzyl N-(2-aminopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H12N4O2/c13-11-14-6-10(7-15-11)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,13,14,15) |
InChI Key |
VFDXASJURBTYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of Benzyl 2 Aminopyrimidin 5 Yl Carbamate Analogues
Chemical Reactivity of the Carbamate (B1207046) Linkage
The carbamate group in Benzyl (B1604629) (2-aminopyrimidin-5-yl)carbamate is a key functional moiety that dictates much of the molecule's chemical behavior. Its stability and reactivity are influenced by both the benzyl and the 2-aminopyrimidinyl substituents. Carbamates, in general, are considered to be relatively stable functional groups, sharing characteristics of both esters and amides. masterorganicchemistry.com
Hydrolysis Pathways of Carbamates
The hydrolysis of carbamates can proceed through several mechanisms, largely dependent on the pH of the solution and the substitution pattern of the carbamate. clemson.edu For aryl carbamates, two primary pathways are the bimolecular acyl-oxygen cleavage (BAc2) mechanism and the elimination-addition (E1cB) mechanism. researchgate.net
In the BAc2 mechanism, a nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the aryl-oxygen bond. researchgate.netscielo.br Conversely, the E1cB mechanism involves the initial deprotonation of the carbamate nitrogen, followed by the rate-limiting expulsion of the aryloxy group to form an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed to the corresponding amine. researchgate.netrsc.org The specific pathway followed is influenced by factors such as the nature of the leaving group and the substituents on the nitrogen atom. researchgate.net For N-H containing carbamates like Benzyl (2-aminopyrimidin-5-yl)carbamate, the E1cB mechanism is often favored under basic conditions. clemson.edu
The stability of benzyl carbamates, often used as protecting groups in organic synthesis, is well-documented. organic-chemistry.org They are generally stable to a range of conditions but can be cleaved under specific acidic, basic, or hydrogenolytic conditions. masterorganicchemistry.com The electronic properties of the 2-aminopyrimidine (B69317) ring, being an electron-rich heterocycle, can influence the rate and mechanism of hydrolysis of the attached carbamate.
Rearrangement Reactions of Benzyl Carbamates
Rearrangement reactions involving benzyl carbamates are less common than hydrolysis but can occur under specific conditions. One notable example is the Curtius rearrangement, which is a method for synthesizing carbamates from carboxylic acids via an acyl azide (B81097) intermediate that rearranges to an isocyanate. organic-chemistry.orgbeilstein-journals.org This isocyanate can then be trapped by an alcohol, such as benzyl alcohol, to form the corresponding benzyl carbamate. beilstein-journals.org While this is a synthetic route to carbamates, it highlights a key rearrangement pathway involving isocyanate intermediates, which are also central to the E1cB hydrolysis mechanism.
Studies on the configurational stability of lithiated secondary benzylic carbamates have been conducted in the context of stereospecific boronate rearrangements, indicating that under certain conditions, the benzylic portion of the carbamate can be involved in stereospecific transformations. nih.gov
Functionalization of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is an aromatic heterocycle that can undergo a variety of functionalization reactions. The presence of the amino group at the C2 position and the carbamate group at the C5 position significantly influences the regioselectivity of these transformations.
Electrophilic and Nucleophilic Substitution Reactions
The 2-aminopyrimidine moiety is an electron-rich system, which generally directs electrophilic substitution to the C5 position. youtube.com Therefore, in analogues of this compound where the C5 position is unsubstituted, electrophilic attack is expected to occur there.
Electrophilic Halogenation: The halogenation of 2-aminopyrimidines can be achieved by direct treatment with halogens such as bromine or chlorine in an aqueous solution. google.com The reaction to produce 2-amino-5-halogenopyrimidines can be improved by conducting the halogenation in the presence of carbonates, oxides, or phosphates of group 2a metals. google.com
Nitration: The nitration of aminopyridines, a related class of heterocycles, often leads to substitution at the position meta to the amino group due to the formation of anilinium ions in the acidic reaction medium. byjus.com However, direct nitration of 2-aminopyridine (B139424) can yield the 5-nitro derivative. sapub.orggoogle.com For pyrimidine systems, such as 2-substituted pyrimidine-4,6-diones, nitration has been shown to occur at the 5-position. nih.gov Protecting the amino group, for instance as a urea (B33335) derivative, can also direct nitration. google.com
Nucleophilic Substitution: The pyrimidine ring is generally susceptible to nucleophilic attack at the C2, C4, and C6 positions, especially when these positions are substituted with good leaving groups like halogens. youtube.com In the case of this compound, the C2, C4, and C6 positions are of interest for nucleophilic substitution in appropriately substituted analogues. For instance, the chlorine atoms in 4,6-dichloropyrimidines are readily displaced by nucleophiles. lookchem.com The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has been shown to result in the substitution of the chloro group. rsc.org
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sigmaaldrich.com
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is widely used for the arylation of halopyrimidines. lookchem.com For example, 4,6-dichloropyrimidines can be coupled with arylboronic acids to form 4,6-diarylpyrimidines. lookchem.com This methodology has been extended to the synthesis of various substituted pyrimidines. acs.org Other palladium-catalyzed reactions such as Sonogashira, Buchwald-Hartwig amination, and Heck reactions are also applicable to pyrimidine systems. sigmaaldrich.comacs.org
| Reaction Type | Catalyst/Reagents | Substrate Type | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2/PPh3 or Pd(PPh3)2Cl2 | Halopyrimidines | C-C |
| Buchwald-Hartwig | Palladium catalyst/Ligand | Halopyrimidines | C-N |
| Sonogashira | Palladium catalyst/Cu(I) | Halopyrimidines | C-C (alkyne) |
Copper-Catalyzed Cross-Coupling: Copper-based catalytic systems are also effective for the amination of halopyrimidines. researchgate.net These reactions provide an alternative to palladium-catalyzed methods and are often advantageous due to the lower cost of copper. researchgate.net
Strategies for Analytical Derivatization
The analysis of this compound and its analogues often requires chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Due to the polarity of the amino and carbamate groups, derivatization is sometimes employed to improve chromatographic performance and detection sensitivity, particularly for GC-MS. jfda-online.comiu.edu
Common derivatization strategies for compounds containing amino groups include:
Silylation: This involves replacing the active hydrogens on the amino and carbamate groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This increases the volatility and thermal stability of the analyte. youtube.com
Acylation: Reaction with acylating agents, such as anhydrides or acyl chlorides, converts the amino group into an amide. This can improve chromatographic peak shape and thermal stability. iu.edu
Alkylation: This method introduces an alkyl group to the amino function, which can also enhance volatility for GC analysis. youtube.com
For HPLC analysis, derivatization may not always be necessary, as modern reversed-phase and mixed-mode columns can effectively separate polar compounds. cmes.orgresearchgate.netmdpi.comhelixchrom.comhelixchrom.com However, for enhanced detection, especially with fluorescence detectors, derivatization can be beneficial.
| Derivatization Method | Reagent Type | Effect on Analyte | Primary Analytical Technique |
|---|---|---|---|
| Silylation | e.g., BSTFA, MTBSTFA | Increases volatility and thermal stability | GC-MS |
| Acylation | e.g., TFAA | Improves peak shape and thermal stability | GC-MS |
| Alkylation | e.g., Alkyl halides | Enhances volatility | GC-MS |
Introduction of Chromophores or Fluorophores for Enhanced Detection
The modification of this compound analogues to include chromophores or fluorophores is a key strategy for enhancing their detection in various analytical assays. The inherent amino groups on the pyrimidine ring serve as reactive handles for the covalent attachment of these signaling moieties.
One common approach involves the reaction of the primary amino group at the 2-position or the secondary amine of the carbamate (after a potential deprotection step) with amine-reactive derivatives of fluorescent dyes. thermofisher.com These dyes, such as fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine, coumarin, and cyanine, can be conjugated to the aminopyrimidine scaffold. caymanchem.com For instance, the reaction with an isothiocyanate-functionalized fluorophore would yield a fluorescently labeled thiourea (B124793) derivative. Similarly, succinimidyl esters of fluorophores can react with the amino groups to form stable amide bonds, effectively tagging the molecule for fluorescence-based detection methods. caymanchem.com
Another strategy for augmenting the optical properties of aminopyrimidine compounds is the creation of "push-pull" chromophores. researchgate.net This involves the introduction of electron-donating groups (the amino substituents) and electron-withdrawing groups onto the pyrimidine ring, which can lead to intramolecular charge-transfer (ICT) interactions and result in significant shifts in the absorption spectra. researchgate.net While the existing amino groups act as electron donors, the introduction of groups like nitro (-NO2) or cyano (-CN) at other positions of the pyrimidine ring can establish this push-pull system.
The following table outlines potential derivatization strategies for introducing chromophores and fluorophores onto a generalized 2-aminopyrimidin-5-yl scaffold.
Table 1: Derivatization Strategies for Enhanced Detection
| Derivatization Reagent | Reactive Site on Aminopyrimidine | Resulting Linkage | Purpose |
|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | 2-amino group | Thiourea | Fluorescent labeling |
| Dansyl chloride | 2-amino group | Sulfonamide | Fluorescent labeling |
| N-hydroxysuccinimide (NHS) ester of a fluorophore | 2-amino group | Amide | Fluorescent labeling |
| 4-Nitrobenzoyl chloride | 2-amino group | Amide | Chromophore introduction |
These modifications are instrumental in developing sensitive assays for the detection and quantification of this compound analogues in various matrices. The choice of the chromophore or fluorophore can be tailored based on the desired excitation and emission wavelengths, quantum yield, and compatibility with the analytical instrumentation. sciforum.net
Derivatization for Enhanced Volatility and Thermal Stability
For analytical techniques that require the analyte to be in the gas phase, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of polar molecules like this compound. jfda-online.comsigmaaldrich.com The presence of primary and secondary amino groups, as well as the carbamate linkage, contributes to the compound's polarity and its propensity for intermolecular hydrogen bonding, which can lead to poor chromatographic performance, including peak tailing and decomposition at high temperatures. researchgate.net
Common derivatization strategies for compounds containing amine functional groups involve acylation, alkylation, or silylation. jfda-online.com
Silylation: This is a widely used technique where active hydrogens on the amino groups are replaced by a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivatives are significantly more volatile and thermally stable.
Acylation: This method involves the reaction of the amino groups with acylating agents, such as acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides. researchgate.net This converts the polar amino groups into less polar and more stable amide derivatives. The use of fluorinated acylating agents can also enhance detection by electron capture detectors (ECD) in GC. jfda-online.com
Alkylation: Alkylation can also be employed to reduce the polarity of the amino groups, though it is generally less common than silylation or acylation for routine derivatization for GC analysis.
The following table summarizes potential derivatization approaches to enhance the volatility and thermal stability of this compound for GC-based analysis.
Table 2: Derivatization for Enhanced Volatility and Thermal Stability
| Derivatization Method | Reagent Example | Functional Group Targeted | Effect on Properties |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 2-amino group, carbamate N-H | Increased volatility and thermal stability |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | 2-amino group, carbamate N-H | Increased volatility, enhanced detection (ECD) |
| Acylation | Acetic anhydride | 2-amino group, carbamate N-H | Increased volatility |
These derivatization reactions effectively mask the polar functional groups, leading to improved chromatographic peak shape, reduced adsorption on the analytical column, and enhanced sensitivity for the analysis of this compound and its analogues by GC-MS. researchgate.net
Structure Activity Relationship Sar Investigations and Rational Molecular Design
Pharmacophore Elucidation and Key Structural Determinants of Activity
A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For Benzyl (B1604629) (2-aminopyrimidin-5-yl)carbamate, the key components are the benzyl group, the 2-aminopyrimidine (B69317) heterocycle, and the connecting carbamate (B1207046) linkage. Each plays a specific role in molecular recognition and bioactivity.
The benzyl group is a common substituent in bioactive molecules and its role can be multifaceted. In derivatives of related heterocyclic compounds, the benzyl moiety often interacts with hydrophobic pockets within the target protein's binding site. nih.gov Structure-activity relationship studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, have shown that substitutions on the benzyl ring can significantly modulate potency. nih.gov
Research on pyrimido[2,1-f]purinediones demonstrated that the presence and substitution pattern of a benzyl group could alter receptor affinity and selectivity. nih.gov For instance, adding substituents to the benzyl ring can influence lipophilic and spatial properties, which in turn affects how the molecule fits into its target. nih.gov In one study, replacing a quinazoline (B50416) core with a pyrimidine (B1678525) and attaching a benzyl amine group was well-tolerated and allowed for further analog synthesis that led to compounds with potencies in the micromolar range. acs.org This highlights the benzyl group's importance as a scaffold for exploring chemical space and optimizing ligand-target interactions. nih.govacs.org
| Analog Compound | Substitution on Benzyl Moiety | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 12 | 4-Phenyl | 3.7 | acs.org |
| 16 | 4-Pyridine | 1.9 | acs.org |
| 17 | 3-Pyridine | 1.1 | acs.org |
The 2-aminopyrimidine moiety is a critical pharmacophoric element, recognized for its ability to form key interactions with biological targets. ijpsjournal.comrsc.org Pyrimidine and its derivatives are fundamental components in various natural and synthetic bioactive compounds. rsc.orgjuniperpublishers.comwjarr.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the 2-amino group provides a crucial hydrogen bond donor site.
This hydrogen bonding capability is essential for anchoring the ligand within the active site of a target protein. mdpi.com The aromatic nature of the pyrimidine ring also allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket. nih.govacs.org In studies of 2-aminopyrimidine derivatives as biofilm modulators, the core heterocycle was essential for activity, with substitutions at other positions fine-tuning the inhibitory effects. nih.gov The self-complementarity of the pyrimidine ring can lead to face-to-face π+-π+ interactions, which are important in forming supramolecular structures and influencing molecular packing. nih.govacs.org
The stability and reactivity of the carbamate group are influenced by its electronic environment. Aromaticity of the O-substituent is critical for its hydrolytic reactivity. nih.gov Modifications to the carbamate linkage, such as replacing the oxygen with sulfur (to form a thiocarbamate) or altering the N- or O-substituents, can dramatically affect chemical stability and biological activity. nih.gov For instance, replacing a carbamate group with an ester or an amide in a series of FAAH inhibitors resulted in increased stability at alkaline pH but also a significant drop in inhibitory potency. nih.gov This demonstrates that the specific nature of the carbamate linker is often finely tuned for optimal interaction with the target.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mui.ac.ir For a series of analogs of Benzyl (2-aminopyrimidin-5-yl)carbamate, QSAR models can be developed to predict the bioactivity of novel, unsynthesized compounds, thereby guiding rational drug design. mui.ac.irnih.gov
In developing a QSAR model, various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., orbital energies, partial charges), and topological descriptors (e.g., molecular connectivity indices). mui.ac.irresearchgate.net For related 2-aminopyridine (B139424) and pyrimidine derivatives, QSAR models have successfully predicted inhibitory activities against targets like nitric oxide synthases and Janus kinase 2 (JAK2). nih.govtandfonline.com These models often reveal that pharmacophore properties such as hydrogen bond donors and acceptors, as well as aromatic and aliphatic features, are crucial for activity. nih.gov Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build an equation that links these descriptors to the observed activity (e.g., IC₅₀ values). mui.ac.ir The predictive power of such models is validated using internal and external test sets of compounds. tandfonline.com
| Descriptor Class | Examples | Potential Influence on Activity | Reference |
|---|---|---|---|
| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Relates to solubility, membrane permeability, and steric fit. | mui.ac.ir |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes reactivity, electrostatic interactions, and hydrogen bonding potential. | researchgate.net |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching. | researchgate.net |
| Pharmacophoric | Number of H-bond donors/acceptors, Aromatic rings | Identifies key features for specific ligand-receptor interactions. | nih.gov |
Conformational Analysis and its Implications for Ligand-Target Interactions
The three-dimensional conformation of this compound is a critical factor governing its ability to bind to a biological target. Conformational analysis explores the energetically favorable spatial arrangements of a molecule. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of the nitrogen's nonbonded electrons into the carbonyl group, which can help to pre-organize the molecule for binding. acs.org
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like Benzyl (B1604629) (2-aminopyrimidin-5-yl)carbamate, one would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring, the amino groups, the benzyl group's methylene (B1212753) protons, and the aromatic protons of the phenyl ring.
As an illustrative example, the ¹H NMR spectrum of Benzyl carbamate (B1207046) shows characteristic signals. The protons of the phenyl group typically appear in the aromatic region (around 7.3 ppm), while the methylene (-CH₂-) protons of the benzyl group show a singlet at approximately 5.1 ppm. The carbamate NH₂ protons would appear as a broad singlet.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For Benzyl (2-aminopyrimidin-5-yl)carbamate, signals would be expected for the carbonyl carbon of the carbamate, the carbons of the pyrimidine ring, the methylene carbon of the benzyl group, and the carbons of the phenyl ring.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. COSY spectra reveal which protons are coupled to each other (typically on adjacent carbons), while HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached. These techniques would be crucial in definitively assigning all the proton and carbon signals for this compound.
Table 1: Illustrative ¹H NMR Data for Benzyl Carbamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.1 | Singlet | 2H | Methylene protons (-CH₂-) |
Mass Spectrometry (MS, EI-MS, HREI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides information about the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns. wikipedia.org
In a typical MS experiment, a molecule is ionized, leading to the formation of a molecular ion (M⁺). neu.edu.tr The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₂N₄O₂), the expected molecular weight is approximately 244.25 g/mol .
Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique where high-energy electrons bombard the sample, causing ionization and fragmentation. neu.edu.tr The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, expected fragmentation could include the loss of the benzyl group, cleavage of the carbamate linkage, and fragmentation of the pyrimidine ring.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of a new compound.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 244 | [M]⁺ (Molecular Ion) |
| 153 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 108 | [C₇H₈O]⁺ (Rearrangement and cleavage) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wikipedia.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. An IR spectrum provides a "fingerprint" of the functional groups present in a molecule. wikipedia.org
For this compound, key characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH of the carbamate) would appear as distinct bands in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) group of the carbamate would show a strong absorption band around 1700 cm⁻¹. The C-N stretching and C=N stretching of the pyrimidine ring, as well as the C-H stretching of the aromatic and aliphatic parts of the molecule, would also be present.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3200 | N-H Stretch | Amine (NH₂) and Carbamate (NH) |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| ~1700 | C=O Stretch | Carbamate |
| ~1600 | C=C and C=N Stretch | Aromatic Ring and Pyrimidine Ring |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as many carbamates.
A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light.
The purity of the compound is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While many carbamates can be thermally labile, GC analysis may be possible for this compound, potentially after derivatization to increase its volatility and thermal stability.
In a GC analysis, the sample is vaporized and injected into a column. The components are separated based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a very effective tool for purity assessment and impurity identification.
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental data from X-ray diffraction analysis for the compound this compound. While the molecular structure of this compound is known, its three-dimensional solid-state structure, which can be elucidated by techniques such as single-crystal X-ray diffraction, does not appear to have been determined and deposited in accessible resources.
Crystallographic analysis is a pivotal technique for the unambiguous determination of the spatial arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, X-ray diffraction would reveal the conformation of the benzyl carbamate group relative to the aminopyrimidine ring and how these molecules arrange themselves in the solid state.
Although no specific crystallographic data for this compound is available, the general principles of X-ray diffraction would apply. A typical crystallographic study would involve growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern produced is then used to solve the crystal structure. The resulting data would be presented in a format similar to the hypothetical table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 15.456 |
| c (Å) | e.g., 8.789 |
| α (°) | 90 |
| β (°) | e.g., 105.45 |
| γ (°) | 90 |
| Volume (ų) | e.g., 1324.5 |
| Z | 4 |
| Calculated Density (g/cm³) | e.g., 1.357 |
Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.
The absence of such data in the public domain suggests that either the crystal structure has not been a subject of published research or the data has not been deposited in common databases such as the Cambridge Structural Database (CSD). Further research and experimental work would be required to determine the precise solid-state structure of this compound.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of a molecule. These methods offer a detailed view of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Benzyl (B1604629) (2-aminopyrimidin-5-yl)carbamate would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
Such calculations yield critical parameters that describe the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Other parameters derived from DFT, known as global reactivity descriptors, can be calculated from these frontier orbital energies. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), quantify the molecule's reactive nature. For instance, the electrophilicity index helps to classify the molecule's potential as an electrophile.
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzyl (2-aminopyrimidin-5-yl)carbamate, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack, and positive potential around the amine hydrogens, indicating sites for nucleophilic interaction.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents typical data obtained from DFT calculations for compounds of this class. The exact values for the title compound require specific computational analysis.
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |
| Electrophilicity (ω) | 3.15 eV | Global electrophilic nature of the molecule |
DFT is also a powerful tool for mapping out potential chemical reaction pathways. By calculating the potential energy surface, researchers can identify the most energetically favorable routes for a reaction, including the structures of intermediates and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate.
For this compound, this could be applied to predict its metabolic fate, such as sites of oxidation or hydrolysis, or to understand its synthesis mechanisms. nih.gov Calculations would involve locating the transition state structures for proposed reaction steps and calculating the activation energy barriers. A lower activation energy indicates a more favorable and faster reaction. This predictive capability is invaluable for designing more efficient syntheses or for anticipating the metabolic stability of a drug candidate.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. The 2-aminopyrimidine (B69317) scaffold is a well-known "hinge-binder" in many protein kinase inhibitors, suggesting that kinases are relevant targets for this compound. nih.govnih.gov
In a typical docking study, a high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding.
The results of a docking simulation would predict the specific binding pose of the compound. For a kinase target, it is expected that the 2-aminopyrimidine core would form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The benzylcarbamate portion would occupy adjacent hydrophobic pockets, potentially forming additional interactions. These simulations identify the specific amino acid residues that are critical for binding, such as those involved in hydrogen bonding, pi-pi stacking, or hydrophobic interactions.
Table 2: Predicted Key Interactions of this compound with a Putative Kinase Target (e.g., JAK2) This table is a hypothetical representation of docking results, based on known binding modes of similar 2-aminopyrimidine inhibitors.
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Leu932 (Hinge) | Hydrogen Bond | 2-Amino Group (Donor) |
| Glu930 (Hinge) | Hydrogen Bond | Pyrimidine (B1678525) N1 (Acceptor) |
| Val863 (Gatekeeper) | Hydrophobic | Benzyl Ring |
| Leu855 | Hydrophobic | Benzyl Ring |
| Phe995 | Pi-Pi Stacking | Pyrimidine Ring |
Virtual screening uses computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This compound can be used as a query structure or "scaffold" in similarity-based virtual screening to find other potential inhibitors. nih.gov
Alternatively, in structure-based virtual screening, large compound databases are docked into the active site of a target protein. Compounds are ranked based on their docking scores, and the top-ranked molecules are selected for experimental testing. The 2-aminopyrimidine carbamate (B1207046) scaffold present in the title compound could serve as a foundational structure for identifying new leads against various targets, particularly protein kinases. nih.gov This process significantly narrows the field of candidates from millions to a manageable number, accelerating the early stages of drug discovery.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the ligand-protein complex, providing crucial information about the stability of the binding pose and the conformational dynamics of both the ligand and the protein. nih.gov
In Silico Prediction of Biological Activities (e.g., PASS Studies)
As of the latest available data, specific in silico predictions of biological activities, including comprehensive Prediction of Activity Spectra for Substances (PASS) studies, for the compound this compound have not been reported in the peer-reviewed scientific literature. Computational chemistry and molecular modeling investigations are powerful tools for forecasting the potential therapeutic effects and mechanisms of action of novel chemical entities. However, the application of these methods to this compound has yet to be documented.
The PASS methodology, for instance, predicts a wide spectrum of biological activities based on the structural formula of a compound. It calculates the probability of a molecule exhibiting a certain type of biological activity (Pa) and the probability of it being inactive (Pi). This approach is instrumental in the early stages of drug discovery for identifying promising lead compounds and prioritizing them for further experimental testing.
While direct computational studies on this compound are not available, research on structurally related aminopyrimidine and carbamate derivatives has demonstrated the utility of such predictive studies. These investigations have successfully forecasted various biological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. The insights gained from these related studies underscore the potential of applying similar computational models to elucidate the biological activity profile of this compound.
Future computational research on this compound would be invaluable. Such studies could include:
PASS Analysis: To generate a broad spectrum of predicted biological activities and guide initial pharmacological screening.
Molecular Docking: To predict the binding affinity and interaction patterns of the compound with various biological targets, such as enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of this compound and its analogs with their biological activities, thereby facilitating the design of more potent and selective derivatives.
The absence of such data at present highlights a knowledge gap and an opportunity for future research in the computational assessment of this specific pyrimidine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
